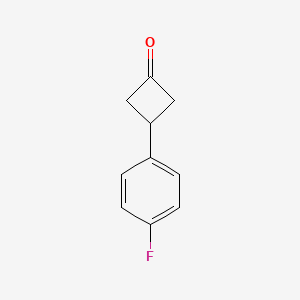

3-(4-fluorophenyl)cyclobutanone

Description

Significance of Strained Carbocyclic Systems in Modern Organic Synthesis

Strained carbocyclic systems, such as cyclobutanes, are valuable building blocks in modern organic synthesis. researchgate.net Their inherent ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions, makes them susceptible to ring-opening reactions, providing access to a diverse array of acyclic and larger cyclic structures. baranlab.org This stored potential energy can be harnessed to drive chemical transformations that would otherwise be thermodynamically unfavorable. baranlab.org The rigid framework of these small rings also offers a platform for stereocontrolled functionalization, enabling the precise construction of complex three-dimensional molecules. chemrio.com Consequently, strained rings are considered privileged motifs in the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.netbaranlab.org

Evolution of Cyclobutanone (B123998) Chemistry: A Historical Perspective

The chemistry of cyclobutanones has a rich history, with early preparations being often inefficient and low-yielding. wikipedia.org A significant breakthrough in cyclobutanone synthesis was the development of [2+2] cycloaddition reactions, particularly the reaction of ketenes with alkenes. harvard.edu This method, along with photochemical [2+2] cycloadditions, provided more reliable access to the cyclobutane (B1203170) core. baranlab.orgorganic-chemistry.org Over the years, synthetic methodologies have evolved to include ring-expansion reactions of cyclopropylcarbinyl precursors and various transition-metal-catalyzed processes. nih.govnih.gov These advancements have transformed cyclobutanones from chemical curiosities into readily accessible and highly versatile synthetic intermediates. wikipedia.org The Russian chemist Nikolai Kischner was the first to synthesize cyclobutanone from cyclobutanecarboxylic acid, though his initial methods were cumbersome. wikipedia.org

Overview of Cyclobutanone Derivatives as Versatile Intermediates

Cyclobutanone and its derivatives are highly valued as versatile intermediates in organic synthesis. The carbonyl group provides a reactive handle for a wide range of transformations, including nucleophilic additions, reductions, and α-functionalizations. biosynth.comnih.gov Furthermore, the strained four-membered ring can undergo various rearrangements and ring-expansion reactions to generate larger, more complex carbocyclic and heterocyclic systems. harvard.edu For instance, Baeyer-Villiger oxidation of cyclobutanones yields γ-butyrolactones, a common motif in natural products. Their utility is further demonstrated in their application as key intermediates in the total synthesis of complex bioactive molecules and in the preparation of compounds with potential therapeutic applications. chemrio.com

Specific Focus on Fluorinated Cyclobutanone Scaffolds, Including 3-(4-Fluorophenyl)cyclobutanone

The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. bldpharm.com In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, improve binding affinity, and modulate bioavailability. bldpharm.com Fluorinated cyclobutanone scaffolds, therefore, combine the synthetic versatility of the cyclobutanone ring with the unique properties imparted by the fluorine atom. nih.gov

This compound (CAS Number: 143589-42-8) is a specific example of such a scaffold. While detailed research findings exclusively on this compound are not extensively published, its synthesis can be inferred from established methods for analogous 3-arylcyclobutanones. A common route involves the [2+2] cycloaddition of a ketene (B1206846) precursor with a substituted styrene. For example, the synthesis of the analogous 3-(4-bromophenyl)cyclobutanone (B1276782) is achieved through the cycloaddition of 4-bromostyrene (B1200502) with trichloroacetyl chloride, followed by a dechlorination step. researchgate.net A similar strategy employing 4-fluorostyrene (B1294925) would be a logical approach to synthesize this compound.

The properties of this compound can be extrapolated from data available for related compounds. The table below presents a comparison of key physical and structural parameters for cyclobutanone and its 3-aryl substituted derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Cyclobutanone | C₄H₆O | 70.09 | Unsubstituted four-membered cyclic ketone. wikipedia.org |

| 3-(4-chlorophenyl)cyclobutanone | C₁₀H₉ClO | 180.63 | Cyclobutanone ring with a 4-chlorophenyl substituent at the 3-position. nih.gov |

| 3-(4-bromophenyl)cyclobutanone | C₁₀H₉BrO | 225.08 | The molecule is folded with a significant dihedral angle between the phenyl and cyclobutanone rings. researchgate.net |

| This compound | C₁₀H₉FO | 164.18 | Features a 4-fluorophenyl group on the cyclobutanone ring, combining the properties of a strained ketone with those of an aryl fluoride (B91410). |

Note: Data for this compound is calculated based on its structure, while data for other compounds are from cited sources.

The presence of the 4-fluorophenyl group is expected to influence the electronic properties of the cyclobutanone ring and provide a site for further functionalization, making it a valuable building block for the synthesis of novel chemical entities with potential applications in various fields of chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEDMEVWTIFKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465009 | |

| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143589-42-8 | |

| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Cyclobutanone Systems

Ring-Opening Reactions

The four-membered ring of 3-(4-fluorophenyl)cyclobutanone is susceptible to cleavage under various conditions, driven by the release of ring strain. This section details the primary modes of ring-opening, including thermal, photochemical, and catalyzed methods.

Thermolytic and Photolytic Ring Opening

While specific studies on the thermolysis and photolysis of this compound are not extensively documented in publicly available literature, the behavior of related 3-arylcyclobutanones provides a framework for understanding these processes. Thermolysis of cyclobutanones can lead to a variety of products through different mechanistic pathways, including decarbonylation to form cyclopropanes and alkenes, or ring-opening to generate carbenes which can then undergo further reactions.

Photochemical ring-opening of cyclobutanones, often involving a Norrish Type I cleavage, can also lead to the formation of diradical intermediates. These intermediates can subsequently undergo decarbonylation, cyclization to form other ring systems, or react with other molecules in the reaction medium. The presence of the 4-fluorophenyl group is expected to influence the stability of any radical or carbocationic intermediates formed during these processes.

Transition Metal-Catalyzed Ring Opening (e.g., Phosphine-Catalyzed)

Transition metal catalysts, particularly those based on rhodium and palladium, are known to effectively catalyze the ring-opening of cyclobutanones. While specific research on phosphine-catalyzed ring-opening of this compound is limited, studies on related cyclopropenones suggest a possible mechanism involving the nucleophilic attack of the phosphine (B1218219) on the carbonyl carbon, leading to a zwitterionic intermediate that can undergo ring-opening. researchgate.netrsc.org This reactivity, however, is more established for the more strained three-membered ring systems. For cyclobutanones, transition metals like palladium can facilitate C-C bond cleavage, enabling further functionalization.

Lewis Acid-Catalyzed C-C Bond Cleavage

Lewis acids play a pivotal role in promoting the C-C bond cleavage of cyclobutanones, often leading to skeletal rearrangements and the formation of more complex molecular architectures. The reaction of 3-arylcyclobutanones with Lewis acids can proceed through activation of the carbonyl group, facilitating the cleavage of one of the adjacent C-C bonds. The regioselectivity of this cleavage is influenced by the stability of the resulting carbocationic intermediate.

A study on the Lewis acid-promoted cascade reaction of cyclobutamines with azadienes for the synthesis of eight-membered lactams provides a relevant example of ring expansion. nih.gov Although the substrate is a cyclobutamine, the principle of Lewis acid-promoted ring expansion is applicable.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Sc(OTf)₃ | DCE | rt | 75 | >20:1 |

| 2 | Yb(OTf)₃ | DCE | rt | 68 | >20:1 |

| 3 | In(OTf)₃ | DCE | rt | 55 | >20:1 |

| 4 | Cu(OTf)₂ | DCE | rt | 42 | 15:1 |

| Reaction conditions: azadiene (0.1 mmol), cyclobutamine (0.11 mmol), base (0.2 mmol), Lewis acid (0.02 mol), solvent (1.0 mL). Data adapted from a study on a related cyclobutamine system. nih.gov |

Radical-Mediated C-C Bond Scission (e.g., from Oxime Derivatives)

The conversion of this compound to its oxime derivative opens up pathways for radical-mediated C-C bond scission. The oxime ester can undergo single-electron reduction to form an iminyl radical, which then triggers the cleavage of a C-C bond in the cyclobutane (B1203170) ring to generate a carbon-centered radical. This radical can then participate in various coupling reactions. rsc.orgchemrxiv.orgnih.govnih.govrsc.orgnih.gov

A study on the intramolecular ring-opening and reconstruction of cyclobutanone (B123998) oxime esters demonstrates the synthesis of 3,4-dihydronaphthalene-2-carbonitriles. chemrxiv.org This transformation proceeds via a selective C-C bond cleavage mediated by a copper catalyst or a visible-light-driven photoredox process. chemrxiv.orgnih.gov The reaction tolerates a wide range of substituents on the aryl ring of the cyclobutanone.

| Substrate (R) | Catalyst/Conditions | Yield (%) |

| H | Cu(OAc)₂ | 85 |

| 4-Me | Cu(OAc)₂ | 82 |

| 4-OMe | Cu(OAc)₂ | 78 |

| 4-F | Cu(OAc)₂ | 81 |

| 4-Cl | Cu(OAc)₂ | 83 |

| 4-Br | Cu(OAc)₂ | 84 |

| 3-Me | Cu(OAc)₂ | 75 |

| 2-Me | Cu(OAc)₂ | 68 |

| Reaction conditions: cyclobutanone oxime ester (0.2 mmol), catalyst (10 mol%), solvent (2 mL), 100 °C, 12 h. Data adapted from a study on related 3-arylcyclobutanone oxime esters. chemrxiv.org |

Enzyme-Mediated Ring Opening Mechanisms

Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), are highly efficient catalysts for the ring expansion of cyclic ketones to lactones. youtube.com This enzymatic oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction is determined by the migratory aptitude of the substituents on the cyclobutanone ring.

In the case of 3-arylcyclobutanones, the Baeyer-Villiger oxidation typically results in the migration of the more substituted carbon atom, leading to the formation of a γ-lactone. The enantioselectivity of this process can be very high, making it a valuable method for the synthesis of chiral lactones. Studies on the Baeyer-Villiger oxidation of 3-phenylcyclobutanone (B1345705) and its derivatives have shown that electron-withdrawing substituents on the phenyl ring can influence the rate and enantioselectivity of the reaction. chemrxiv.org For instance, a study on the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones promoted by a flavinium-cinchona alkaloid ion-pair catalyst showed that substrates with electron-withdrawing groups generally exhibited slightly increased conversion and selectivity. chemrxiv.org

| Substrate (R) | Conversion (%) | Enantiomeric Excess (ee, %) |

| H | 85 | 92 |

| 4-F | 88 | 94 |

| 4-Cl | 90 | 95 |

| 4-Br | 91 | 95 |

| 4-NO₂ | 92 | 96 |

| 4-Me | 82 | 90 |

| 4-OMe | 78 | 88 |

| Reaction conditions: 3-arylcyclobutanone (1.0 equiv), catalyst (5 mol%), H₂O₂ (2.0 equiv), solvent, rt. Data is illustrative and based on trends reported for related systems. chemrxiv.org |

Skeletal Rearrangements and Annulation Reactions

Beyond simple ring-opening, this compound can undergo more complex skeletal rearrangements and serve as a building block in annulation reactions to construct fused and spirocyclic ring systems. These transformations often leverage the strain release of the four-membered ring as a driving force.

Skeletal rearrangements can be initiated by various reagents, including acids, bases, and transition metals. For instance, nickel catalysis can induce a different type of skeletal rearrangement in styrenyl cyclobutanones compared to rhodium, leading to the formation of different carbocyclic scaffolds. nih.gov

Annulation reactions involving cyclobutanones provide access to a diverse range of fused-ring systems. For example, rhodium-catalyzed "cut-and-sew" reactions of cyclobutanones with tethered alkynes can construct cyclohexenone-fused rings. nih.gov The challenge in these reactions often lies in controlling the regioselectivity of the C-C bond cleavage.

While specific examples for this compound are not extensively reported, the general reactivity patterns established for other 3-arylcyclobutanones provide a strong indication of the potential transformations this versatile building block can undergo. The electronic properties of the 4-fluorophenyl group are expected to play a significant role in modulating the reactivity and selectivity of these reactions, making it a valuable substrate for the synthesis of complex and potentially biologically active molecules.

Palladium-Catalyzed Skeletal Rearrangement (e.g., to Indanones)

The transformation of cyclobutanones into more complex ring systems is a powerful strategy in organic synthesis. Palladium catalysis has emerged as a key method for achieving skeletal rearrangements, particularly the conversion of aryl-substituted cyclobutanones into indanones. This process involves the strategic cleavage of both carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

In the case of this compound, a palladium catalyst can facilitate a skeletal reorganization to furnish 5-fluoro-2,3-dihydro-1H-inden-1-one (an indanone). The reaction proceeds through an initial C-C bond activation, leveraging the release of ring strain from the cyclobutanone. researchgate.netresearchgate.net Unlike some rhodium-catalyzed systems that may require a directing group to facilitate the initial C(carbonyl)-C bond cleavage, palladium-catalyzed variants can proceed without one, offering a more streamlined synthetic route. researchgate.net The mechanism typically involves the cleavage of the C(carbonyl)-C bond followed by an intramolecular C-H bond activation on the appended aryl ring, leading to the formation of the fused five-membered ring characteristic of the indanone scaffold. researchgate.net This transformation is notable for its efficiency and ability to construct diverse indanone structures under relatively mild conditions. researchgate.net

| Reactant | Catalyst System | Reaction Type | Product |

|---|---|---|---|

| This compound | Palladium(II) Complex | Skeletal Rearrangement | 5-fluoro-2,3-dihydro-1H-inden-1-one |

Free Radical Ring Expansion and Annulation

Free radical chemistry offers a complementary approach to the transformation of cyclobutanone systems. These reactions, often initiated by radical initiators like tributyltin hydride (Bu₃SnH), can lead to ring expansion and annulation products through carefully orchestrated radical cascade sequences. researchgate.net Cyclobutanones are well-suited for these transformations as they can be readily prepared via [2+2] cycloadditions of ketenes with olefins. researchgate.net

For this compound, a radical reaction can be initiated to form a variety of larger ring systems. The general strategy involves the generation of a radical at a position that can interact with the cyclobutanone carbonyl. For instance, if a side chain with a radical precursor (e.g., a bromide) is present, the generated radical can add to the carbonyl group, forming an alkoxy radical intermediate. researchgate.net This intermediate can then undergo a β-scission, cleaving one of the cyclobutane C-C bonds. This cleavage releases ring strain and drives the reaction forward, resulting in a ring-expanded product. Depending on the substrate design and reaction conditions, this strategy can be applied to achieve three-carbon or four-carbon ring expansions and annulations, providing access to medium-sized rings which are often challenging to synthesize. researchgate.net

Cooperative Catalytic [4+2] Coupling for Bridged-Ring Systems

The construction of bridged bicyclic frameworks, common motifs in biologically active molecules, represents a significant synthetic challenge. acs.orglibretexts.org Cooperative catalysis utilizing cyclobutanones as four-carbon (C4) synthons in formal [4+2] cycloadditions provides an elegant solution. acs.org This "cut-and-sew" strategy involves the C-C bond activation of the cyclobutanone, which is then "stitched" together with a two-atom partner, such as an olefin or imine, to create a six-membered ring within a bridged system. acs.orgnih.gov

In this context, this compound can serve as the C4 building block. Rhodium(I) catalysts are particularly effective in activating the cyclobutanone C-C bond. acs.orgnih.gov The resulting rhodacycle intermediate can then react with a suitable coupling partner. For example, a reaction with a tethered olefin can lead to the formation of complex bridged bicyclic ketones. acs.org This method is powerful because it deconstructs a stable cyclic ketone to forge a more intricate, three-dimensional architecture in a single, atom-economic step. acs.orgnih.gov The resulting bridged structures, such as derivatives of bicyclo[3.3.1]nonane, are prevalent in natural products. rsc.org

| C4 Synthon | Coupling Partner | Catalyst | Reaction Type | Product Scaffold |

|---|---|---|---|---|

| This compound | Alkene/Imine | Rhodium(I) Complex | [4+2] Cycloaddition | Bridged Bicyclic Ketone |

Enantioselective Alkynylation via C-C Bond Activation/Cross-Coupling

Achieving enantioselectivity in C-C bond activation remains a significant challenge due to the high reactivity of the organometallic intermediates involved. nih.gov However, significant progress has been made in the rhodium-catalyzed enantioselective intramolecular coupling of cyclobutanones with alkynes. nih.gov This process provides a rapid and asymmetric route to chiral bridged bicyclic systems, specifically [3.3.1] bridged scaffolds. nih.gov

For a substrate like this compound tethered to an alkyne, a cationic rhodium(I) complex paired with a chiral phosphine ligand (such as DTBM-segphos) can effect a highly enantioselective C-C bond activation. nih.gov This activation is followed by insertion of the alkyne, leading to the formation of the bridged product. The reaction is redox-neutral and proceeds under mild conditions, tolerating a range of functional groups. The presence of the para-fluorophenyl substituent is not expected to negatively impact the yield or enantioselectivity, as similar benzyl-substituted cyclobutanones are excellent substrates in this transformation. nih.gov This method highlights the potential to use C-C bond activation not just for skeletal rearrangement but also for the construction of complex, chiral three-dimensional structures.

Photochemistry and Excited State Dynamics

The photochemical behavior of cyclobutanones is rich and complex, driven by the release of ring strain upon electronic excitation. These reactions provide pathways to unique products not easily accessible through ground-state thermal chemistry.

Norrish Type Reactions in Cyclobutanone Photolysis

Upon absorption of UV light, ketones like this compound can undergo characteristic photochemical reactions known as Norrish reactions. wikipedia.org These reactions are broadly classified into Type I and Type II processes. wikipedia.orgchem-station.com

Norrish Type I Reaction: This pathway involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group (α-cleavage). wikipedia.org For this compound, this would lead to the formation of a 1,4-biradical. This biradical can then undergo several secondary reactions, including decarbonylation (loss of carbon monoxide) to form a cyclopropane (B1198618) derivative (1-fluoro-4-vinylbenzene) and an alkene, or it can recombine to reform the starting ketone. wikipedia.orguci.edu

Norrish Type II Reaction: This reaction occurs if there is a hydrogen atom on the γ-carbon that is accessible for abstraction by the excited carbonyl group. wikipedia.org In this compound, the hydrogens on the phenyl ring are not typical γ-hydrogens for this reaction. However, if the molecule were substituted with an appropriate alkyl chain, the excited ketone would abstract a γ-hydrogen to form a 1,4-biradical. nih.gov This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative in what is known as the Norrish-Yang reaction. nih.govchem-station.com

The photolysis of a ketone in solution can lead to a mixture of products depending on the specific structure and reaction conditions. For instance, irradiation of a ketone in methanol (B129727) can lead to the formation of an aldehyde product. chem-station.com

Gas-Phase Photoinduced Processes and Fragment Formation

The study of gas-phase photochemistry provides fundamental insights into the intrinsic reactivity of a molecule in the absence of solvent effects. For cyclobutanone, excitation into its electronically excited states initiates complex dynamics on an ultrafast timescale. cosmosproject.co.ukwhiterose.ac.uk Upon photoexcitation, typically into the S₁ (n→π*) or S₂ (Rydberg 3s←n) state, the molecule can undergo non-radiative decay back to the ground electronic state, but with significant vibrational energy ("hot" ground state), or it can dissociate on the excited state surface. whiterose.ac.uk

Following excitation of this compound, several fragmentation pathways are expected, analogous to those observed for the parent cyclobutanone. whiterose.ac.uk

C₂ + C₂ Pathway: Cleavage of the ring into two two-carbon fragments. This would likely yield fluoroethene and ketene (B1206846).

C₃ + C₁ Pathway: Fragmentation into a three-carbon and a one-carbon species. This could produce carbon monoxide and a fluorophenyl-substituted cyclopropane. whiterose.ac.uk

Theoretical simulations and experimental studies on cyclobutanone show that after initial excitation, the ring opens via α-cleavage, leading to an acyl-alkyl biradical. uci.educosmosproject.co.uk The subsequent fate of this biradical determines the final product distribution. The high ring strain of the cyclobutane ring is a key factor driving these rapid photochemical processes. whiterose.ac.uk

| Excitation | Reaction Type | Key Intermediate | Potential Products for this compound |

|---|---|---|---|

| UV Photolysis (Solution) | Norrish Type I | 1,4-Biradical | 1-fluoro-4-vinylbenzene, CO, Cyclopropane derivatives |

| Gas-Phase Photolysis | Fragmentation | Excited State/Hot Ground State | Fluoroethene, Ketene, CO, Fluorophenylcyclopropane |

Influence of Ring Strain on Photoreactivity

The photoreactivity of cyclobutanone and its derivatives is a subject of significant scientific interest, largely driven by the profound influence of the inherent ring strain on their chemical behavior. The four-membered ring of cyclobutanone possesses considerable angle and torsional strain, which dramatically lowers the activation energy for ring-opening reactions upon photoexcitation. This section explores the mechanistic details of these photochemical transformations, with a particular focus on how ring strain dictates the reaction pathways of compounds such as this compound.

The primary photochemical process for cyclobutanones upon UV irradiation is the Norrish Type I reaction. wikipedia.org This reaction involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage) following excitation to a singlet or triplet state. wikipedia.orgrsc.org The high degree of ring strain in the cyclobutane ring significantly facilitates this α-cleavage.

The inherent strain in the cyclobutanone ring system dramatically influences its photochemical behavior. The C-C-C bond angles in cyclobutane are constrained to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain. rsc.org This strain is a key factor in lowering the barrier for the α-carbon bond fission in the excited state. rsc.org

Upon absorption of UV light, the cyclobutanone molecule is promoted to an excited singlet state (S₁). From this state, it can undergo intersystem crossing to the triplet state (T₁) or directly undergo α-cleavage. The high ring strain in cyclobutanone lowers the activation energy for this cleavage, making it a highly efficient process compared to less strained cyclic ketones like cyclopentanone (B42830) or cyclohexanone. rsc.org

The initial α-cleavage results in the formation of a 1,4-biradical intermediate. This biradical is highly reactive and can undergo several subsequent reactions:

Decarbonylation: The loss of a molecule of carbon monoxide (CO) to form a cyclopropane derivative or propenyl radicals.

Ring-opening to a ketene: Formation of an oxacarbene, which can then rearrange to a more stable ketene. This is a common pathway for cyclobutanones. rsc.org

Reformation of the starting material: The biradical can revert to the ground state cyclobutanone.

For this compound, the presence of the aryl substituent at the C3 position introduces additional factors that influence the photoreactivity. The 4-fluorophenyl group can affect the stability of the biradical intermediate through electronic effects. The fluorine atom is an electron-withdrawing group, which can influence the electron density at the radical centers and potentially affect the rates and branching ratios of the subsequent reactions of the biradical.

While specific experimental data on the photoreactivity of this compound is not extensively available in the reviewed literature, the fundamental principles derived from studies on cyclobutanone and other 3-arylcyclobutanones provide a strong basis for predicting its behavior. The dominant photochemical pathway is expected to be the Norrish Type I cleavage, driven by the inherent ring strain of the cyclobutanone core. The 4-fluorophenyl substituent is anticipated to modulate the stability and subsequent reaction pathways of the resulting biradical intermediate.

Detailed Research Findings

Studies on unsubstituted cyclobutanone have provided valuable insights into the dynamics of its photoreactivity. Ultrafast transient absorption spectroscopy has been employed to monitor the timescales of the key photochemical events. rsc.org

Table 1: Photochemical Decay Components of Cyclic Ketones in Cyclohexane

| Compound | Timescale 1 (α-cleavage) | Timescale 2 (Vibrational Cooling) | Timescale 3 (Thermalized S₁ Decay) |

| Cyclobutanone | ≤1 ps | 7-9 ps | >500 ps |

| Cyclopentanone | ≤1 ps | 7-9 ps | >500 ps |

| Cyclohexanone | ≤1 ps | 7-9 ps | >500 ps |

Data sourced from studies on unsubstituted cyclic ketones and serves as a model for understanding the influence of ring strain. rsc.org

The data in Table 1 illustrates that the initial α-cleavage occurs on an ultrafast timescale for all three cyclic ketones. However, the consequences of this cleavage are most pronounced for cyclobutanone due to its high ring strain. The barrier to C-C bond fission in the S₁ state is significantly lower for cyclobutanone compared to cyclopentanone and cyclohexanone, leading to a higher quantum yield for ring-opening products. rsc.org

The primary photoproducts from the irradiation of cyclobutanone in solution are ethene and ketene, formed via the oxacarbene intermediate. rsc.org For this compound, analogous ring-opening would lead to the formation of (4-fluorophenyl)ethene and ketene. The electron-withdrawing nature of the fluorine atom on the phenyl ring could influence the stability of the radical intermediates and potentially the efficiency of the decarbonylation pathway versus the ketene formation pathway. Further research, including transient absorption studies on this compound, would be necessary to fully elucidate the specific influence of the substituent on the photoreaction dynamics and product distribution.

Theoretical and Computational Studies on Cyclobutanone Reactivity and Structure

Computational Photochemistry

Computational photochemistry has become an indispensable tool for modeling the ultrafast processes that occur when molecules are excited by light. ucl.ac.uknih.gov For cyclobutanone (B123998), these simulations aim to unravel the complex dynamics following photoexcitation, from initial energy absorption to the formation of final products. nih.govarxiv.org

Prediction Challenges in Cyclobutanone Photodynamics

A significant challenge in modern theoretical chemistry is the ability of computational simulations to be genuinely predictive, i.e., to accurately forecast experimental results before they are known. arxiv.orgaip.org The photodynamics of cyclobutanone has been the subject of a community-wide "prediction challenge" to test the predictive power of current theoretical approaches against forthcoming ultrafast gas-phase experiments. ucl.ac.ukaip.org This initiative highlights the inherent difficulties in simulating non-adiabatic dynamics, where molecules transition between multiple electronic states. ucl.ac.uk Factors such as the vast number of degrees of freedom, the high computational cost of accurate calculations, and the need to simulate dynamics over relevant timescales all contribute to the complexity of making unambiguous predictions. arxiv.orgaip.org

Nonadiabatic Molecular Dynamics Simulations

Nonadiabatic processes, where the Born-Oppenheimer approximation breaks down, are central to the photochemistry of cyclobutanone. Several simulation methods are employed to model these dynamics, where the molecule evolves on multiple potential energy surfaces simultaneously. ucl.ac.ukaip.org

Trajectory Surface Hopping (TSH) : This is a widely used semiclassical method that balances computational cost and accuracy. arxiv.org In TSH, the nuclei are treated classically, moving on a single electronic potential energy surface, but can "hop" between different surfaces based on quantum probabilities. arxiv.org This approach has been used extensively to model the photodissociation of cyclobutanone. nih.govarxiv.org

Ab Initio Multiple Spawning (AIMS) : AIMS is a full quantum dynamics method where the nuclear wavefunction is represented by a combination of coupled Gaussian wavepackets. arxiv.org This method avoids some of the approximations of TSH and has been used to predict the photodynamics of cyclobutanone following excitation. arxiv.org

Multi-Configuration Time-Dependent Hartree (MCTDH) : This is another powerful quantum dynamics method used to solve the time-dependent Schrödinger equation, providing a detailed picture of the non-adiabatic behavior of cyclobutanone after photoexcitation. ucl.ac.uk

These simulations provide a time-resolved view of the molecular motion, tracking electronic populations, energies, and nuclear positions from femtoseconds to picoseconds. arxiv.org For instance, simulations of cyclobutanone show a rapid relaxation from the initially excited S₂ state to the S₁ state within the first 500 femtoseconds. ucl.ac.uk

Electronic Structure Theory Applications

The accuracy of any dynamics simulation is fundamentally dependent on the quality of the underlying electronic structure calculations used to generate the potential energy surfaces and couplings. arxiv.org A variety of high-level theoretical methods are applied to study cyclobutanone, each offering a different balance of accuracy and computational expense.

| Method | Description | Application in Cyclobutanone Studies |

| TDDFT | Time-Dependent Density Functional Theory is a popular method for calculating excited state energies due to its computational efficiency. aip.orgarxiv.org | Used in trajectory surface-hopping and AIMS simulations to model the photodynamics after excitation. aip.orgarxiv.org |

| EOM-CCSD | Equation-of-Motion Coupled-Cluster with Singles and Doubles provides a highly accurate description of excited states. arxiv.org | Employed in AIMS simulations to provide a benchmark for the lifetime of the S₂ state. arxiv.org |

| XMS-CASPT2 | Extended Multi-State Complete Active Space Second-Order Perturbation Theory is a robust multireference method for systems with complex electronic structures. nih.gov | Applied in trajectory surface hopping simulations to understand the photodissociation pathways upon excitation to the S₂ state. nih.govarxiv.org |

| ADC(2) | The Algebraic Diagrammatic Construction scheme to second order is another reliable method for calculating excited states. aip.org | Used alongside TDDFT to explore the relaxation dynamics of cyclobutanone following photoexcitation. aip.org |

The choice of method is critical, as it directly impacts the predicted dynamics, such as the lifetime of excited states and the branching ratios of photoproducts. arxiv.org The presence of a 4-fluorophenyl substituent in 3-(4-fluorophenyl)cyclobutanone would necessitate careful benchmarking of these methods to ensure they accurately describe the modified electronic structure, including the interaction between the phenyl ring's π-system and the cyclobutanone orbitals.

Analysis of Excited State Potential Energy Surfaces

Potential Energy Surfaces (PES) are a cornerstone of understanding photochemical reactions, mapping the potential energy of a molecule as a function of its nuclear geometry for a given electronic state. youtube.com The shape of these surfaces dictates the subsequent dynamics following photoexcitation. youtube.comresearchgate.net

For cyclobutanone, theoretical studies have characterized the critical points (minima and transition states) on the ground and excited state surfaces. aip.orgwhiterose.ac.uk Upon excitation to the S₂ (n → 3s Rydberg) state, the molecule does not immediately dissociate. aip.orgarxiv.org Instead, it undergoes ultrafast internal conversion, moving from the S₂ surface to the lower-lying S₁ (n → π*) surface. arxiv.orgarxiv.org The dynamics are then driven by the topology of the S₁ and ground state (S₀) surfaces. A key feature is the presence of a conical intersection, a point where two electronic surfaces meet, which facilitates extremely efficient, radiationless relaxation back to the electronic ground state. arxiv.org Experimental and theoretical studies show that after photoexcitation at 200 nm, the S₂ state depopulates with a time constant of approximately 0.29 picoseconds towards the S₁ state. arxiv.orgarxiv.org The subsequent ring-opening reaction proceeds rapidly from the S₁ state. arxiv.orgarxiv.org

Mechanistic Elucidation via Quantum Chemistry

Quantum chemistry calculations are vital for elucidating the step-by-step mechanisms of chemical reactions, particularly those involving short-lived, high-energy intermediates like radicals.

Investigation of Radical-Mediated Pathways

The photochemistry of cyclobutanone is dominated by radical-mediated pathways. Following relaxation to the ground state potential energy surface, the molecule possesses enough vibrational energy to overcome reaction barriers. arxiv.org The primary photochemical event is a Norrish Type-I reaction, which involves the cleavage of one of the C-C bonds adjacent to the carbonyl group. arxiv.org

This cleavage results in the formation of a biradical intermediate. arxiv.orgarxiv.org Quantum chemical simulations track the fate of this biradical, which can undergo several subsequent reactions:

Decarbonylation : The biradical can lose a molecule of carbon monoxide (CO) to form cyclopropane (B1198618) or, following rearrangement, propene. nih.govarxiv.org

Fragmentation : The biradical can split to form ethene and ketene (B1206846). nih.govarxiv.org

Simulations predict that upon excitation at 200 nm, these fragmentation channels yielding C2 products (ethene and ketene) and C3 products (cyclopropane/propene and CO) occur in roughly a 1:1 ratio. nih.gov The formation of these products from the initial biradical species occurs on a timescale of about 1.2 picoseconds. arxiv.org The presence of a 4-fluorophenyl group on the cyclobutanone ring would likely influence the stability and subsequent reaction pathways of the biradical intermediate, potentially altering the ratio of the final photoproducts, though specific computational studies on this derivative are not widely available.

Bonding Analysis (e.g., Natural Bond Order, Quantum Theory of Atoms in Molecules)

Bonding analysis provides a detailed picture of the electron distribution and the nature of chemical bonds within a molecule. Methodologies like Natural Bond Order (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in this regard.

Natural Bond Order (NBO) Analysis: NBO analysis translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, and bond orbitals. wisc.edu It provides a quantitative description of the charge distribution and interactions between orbitals. For this compound, NBO analysis would elucidate the hybridization of the atoms in the strained cyclobutane (B1203170) ring, the polarization of the carbonyl bond, and the electronic influence of the 4-fluorophenyl substituent on the ring. It can quantify hyperconjugative interactions that contribute to the molecule's stability and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM is a model that defines atoms and the bonds that link them based on the topology of the observable electron density. wikipedia.orguni-rostock.de According to QTAIM, a molecule can be uniquely partitioned into atomic basins, with each basin containing a single nucleus that acts as an attractor for the electron density. wikipedia.orgwiley-vch.de The theory identifies critical points in the electron density where the gradient is zero, which reveals the molecular structure. uni-rostock.de

Key topological features in a QTAIM analysis include:

Bond Critical Points (BCPs): The presence of a BCP and a corresponding line of maximum electron density (a "bond path") between two nuclei indicates that the atoms are bonded. wiley-vch.de

Zero-Flux Surfaces: Each atom in a molecule is defined as a region of space bounded by a surface through which the gradient vector of the electron density does not pass. amercrystalassn.org

For this compound, QTAIM analysis would precisely describe the nature of the covalent bonds within the cyclobutane ring and the phenyl group, as well as the polar C=O and C-F bonds. The properties at the BCPs, such as electron density (ρ), the Laplacian of the electron density (∇²ρ), and ellipticity, would offer quantitative insights into bond strength, type (covalent vs. closed-shell interaction), and π-character. This analysis is crucial for understanding the inherent ring strain of the cyclobutane moiety.

| QTAIM/NBO Parameter | Significance in Analyzing this compound |

|---|---|

| Electron Density at BCP (ρ) | Indicates the strength of a chemical bond; higher values suggest stronger bonds. Useful for comparing the C-C bonds within the strained ring. |

| Laplacian of Electron Density (∇²ρ) | Distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ > 0) interactions. |

| Bond Ellipticity (ε) | Measures the anisotropy of electron density at the BCP; higher values indicate significant π-character, as in the C=O and phenyl ring bonds. |

| NBO Charges | Provides the charge distribution on each atom, highlighting the electrophilic nature of the carbonyl carbon and the effect of the fluorine substituent. |

| NBO Hyperconjugative Interactions | Quantifies stabilizing interactions, such as those between filled and empty orbitals, which can influence the conformation and reactivity of the molecule. |

Computational Modeling of Catalytic Cycles and Transition States

Computational modeling is a vital tool for investigating the mechanisms of catalytic reactions. numberanalytics.com Techniques like Density Functional Theory (DFT) allow researchers to map out the entire energy profile of a catalytic cycle, including intermediates and transition states. numberanalytics.comnih.gov

The C-C bond activation of cyclobutanones is a key transformation in organic synthesis, often catalyzed by transition metals like rhodium. nih.govnih.gov Computational studies on analogous systems, such as the rhodium-catalyzed activation of cyclopentanones, demonstrate how these methods are applied. nih.gov Researchers can model the initial binding of the substrate to the catalyst, the oxidative addition step where the C-C bond is cleaved, and subsequent steps like reductive elimination. nih.gov

For this compound, a computational study of a catalytic ring-opening or cycloaddition reaction would involve:

Structure Optimization: Calculating the lowest energy structures for reactants, products, intermediates, and transition states.

Energy Calculations: Determining the free energy of each species along the reaction pathway to create a complete energy profile. nih.gov

Transition State Analysis: Identifying the geometry of transition states and performing frequency calculations to confirm they represent true energy barriers.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Substrate + Rh-Catalyst | 0.0 |

| Intermediate 1 | Initial coordination complex | -5.2 |

| TS1 | Transition state for C-C oxidative addition | +18.5 |

| Intermediate 2 | Rhodacycle intermediate after ring opening | -10.8 |

| TS2 | Transition state for subsequent transformation | +15.3 |

| Products | Final organic product + regenerated catalyst | -25.0 |

Molecular Modeling for Intermolecular Interactions

Understanding how a molecule like this compound interacts with its environment, particularly with biological macromolecules like enzymes, is fundamental to fields such as drug discovery and biocatalysis. Molecular modeling techniques, especially molecular docking and molecular dynamics, are indispensable for this purpose. utupub.fi

Molecular Docking and Dynamics for Ligand-Enzyme Binding

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. d-nb.info This technique can identify plausible binding modes and provide an estimate of the binding free energy, which is related to the inhibition constant (Ki). researchgate.net For this compound, docking studies could screen its potential to inhibit various enzymes, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues in the active site.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. utupub.fi Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov These simulations provide insights into:

The stability of the predicted binding pose.

The flexibility of both the ligand and the protein's active site. utupub.fi

The role of water molecules in mediating interactions.

The energetic landscape of the ligand unbinding process, which can help identify rate-limiting steps in enzyme catalysis. nih.govfrontiersin.org

For this compound, MD simulations could validate a docking result, revealing how the cyclobutane ring and the fluorophenyl group adapt to the enzyme's active site and the persistence of key intermolecular interactions over time.

| Enzyme Target | Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | 1.8 µM | Ser530, Tyr385 | Hydrogen Bond (C=O), π-Sulfur |

| B-Raf Kinase | -8.5 | 650 nM | Cys532, Phe595 | Hydrogen Bond (C=O), π-π Stacking |

| Papain-Like Protease (PLpro) | -6.9 | 8.2 µM | Trp106, Asp164 | Hydrophobic, Halogen Bond (C-F) |

| α-Tubulin | -7.2 | 5.1 µM | Cys316, Ser237 | Hydrophobic, Hydrogen Bond (C=O) |

Advanced Spectroscopic and Analytical Methodologies in Cyclobutanone Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide a detailed view of the molecular architecture of 3-(4-fluorophenyl)cyclobutanone, from the connectivity of atoms to the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and cyclobutane (B1203170) ring protons. The protons on the 4-fluorophenyl group typically appear as a set of multiplets in the aromatic region (around 7.0-7.3 ppm) due to coupling with each other and with the fluorine atom. The protons of the cyclobutane ring will appear at a higher field, with their chemical shifts and multiplicities dictated by their proximity to the carbonyl group and the phenyl ring. The methine proton at the C3 position, being adjacent to the phenyl group, would likely be found as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions would also exhibit complex splitting patterns due to geminal and vicinal coupling. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon (typically in the range of 200-220 ppm), the carbons of the aromatic ring, and the carbons of the cyclobutane ring. The carbon attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF). rsc.orgresearchgate.net The chemical shifts of the cyclobutane carbons are influenced by the substitution pattern.

Stereochemical Assignment: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the stereochemistry of substituted cyclobutanones. By observing through-space interactions between protons, the relative orientation of substituents on the cyclobutane ring can be established.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings (Hz) |

| C=O | - | ~208 | - |

| C-ipso (Aromatic) | - | ~138 | |

| C-ortho (Aromatic) | ~7.2 (dd) | ~129 | ³JHH, ⁴JHF |

| C-meta (Aromatic) | ~7.1 (t) | ~116 | ³JHH, ³JHF |

| C-para (Aromatic) | - | ~162 | ¹JCF (~245) |

| CH (Cyclobutane) | ~3.5 (m) | ~45 | |

| CH₂ (Cyclobutane) | ~3.2 (m) | ~48 |

Note: These are predicted values based on typical ranges for similar structures and may vary in experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) stretching vibration of the cyclobutanone (B123998) ring. Due to the ring strain, this peak typically appears at a higher frequency (around 1780 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). libretexts.org

Other characteristic absorptions would include:

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. msu.edudocbrown.info

C-F stretching: A strong absorption in the region of 1250-1000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1780 - 1760 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| C-F | Stretch | 1250 - 1000 | Strong |

Mass Spectrometry for Mechanistic and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is also instrumental in elucidating reaction mechanisms and identifying reaction products.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to study the fragmentation of a selected ion. This technique is invaluable for structural elucidation. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. Common fragmentation pathways for cyclobutanones involve ring cleavage. libretexts.orgchemguide.co.ukdocbrown.info

Fourier Transform Mass Spectrometry (FTMS), particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, offers exceptionally high resolution and mass accuracy, which is crucial for distinguishing between ions with very similar masses.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a distinct exact mass. For this compound (C₁₀H₉FO), the exact mass can be calculated and compared to the experimentally determined mass to confirm its composition. rsc.org

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. In the context of studying the reactions of this compound, specific atoms in the molecule can be replaced with their heavier isotopes (e.g., ¹³C or ²H). By analyzing the mass spectra of the products, the location of the isotopic label can be determined, providing insight into bond-forming and bond-breaking steps.

For instance, by labeling one of the methylene carbons of the cyclobutane ring with ¹³C, one could follow its fate in a ring-opening or rearrangement reaction, providing definitive evidence for the proposed mechanism.

Ultrafast Dynamics Probes

Probing the fleeting existence of transient molecular structures requires techniques with exceptional temporal and spatial resolution. For cyclic ketones like cyclobutanone and its derivatives, photoexcitation initiates a cascade of events including ring-opening and fragmentation that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.gov Ultrafast dynamics probes are designed to track these processes in real-time.

Time-Resolved Megaelectronvolt Ultrafast Electron Diffraction (MeV-UED) for Structural Dynamics

Time-Resolved Megaelectronvolt Ultrafast Electron Diffraction (MeV-UED) has emerged as a leading technology for directly observing structural dynamics in photoexcited molecules. arxiv.orgcern.ch This "electron camera" uses high-energy (MeV) electron pulses to generate diffraction patterns, which serve as molecular fingerprints, at specific time delays after a molecule is excited by a laser pulse. cern.chstanford.edu By assembling these patterns in sequence, scientists can create a "molecular movie" of the chemical reaction, visualizing bond breaking, formation, and other structural changes as they happen. stanford.edunih.gov

The use of megaelectronvolt electrons provides significant advantages, including high temporal resolution (below 150 femtoseconds), high spatial resolution, and reduced space-charge effects that can broaden the electron pulses. cern.chstanford.edu This allows for clearer, more detailed observations of gas-phase molecules as they traverse complex reaction pathways. cern.chresearchgate.net

Detailed Research Findings from Cyclobutanone Studies:

While specific MeV-UED data for this compound is not yet prevalent in published literature, extensive research on the parent molecule, cyclobutanone, provides a foundational understanding of the dynamics that substituted versions will likely exhibit.

In seminal experiments, researchers used MeV-UED to study the photoinduced dynamics of cyclobutanone in the gas phase after excitation to its S₂ electronic state with a 200 nm laser pulse. nih.govaip.orgbris.ac.uk The technique is sensitive to both the electronic state populations and the nuclear geometry, providing a comprehensive picture of the photochemistry. bris.ac.ukarxiv.org

Upon excitation, the cyclobutanone molecule is promoted to the S₂ state, which has been identified as a 3s Rydberg state. nih.govaip.org The subsequent dynamics are incredibly fast. The MeV-UED data reveals that the population of this S₂ state decays with a time constant of approximately 230 to 290 femtoseconds. nih.govbris.ac.ukresearchgate.net This decay process leads the molecule to the S₁ state. bris.ac.ukarxiv.org

From the S₁ state, the molecule undergoes a Norrish Type-I reaction, which involves the cleavage of one of the α-carbon-carbon bonds (the bond adjacent to the carbonyl group). nih.govarxiv.orgarxiv.org This ring-opening process is observed to be ballistic, meaning it happens very rapidly and directly once the S₁ state is reached. bris.ac.ukresearchgate.net The structural changes associated with ring-opening appear with a delay of only (0.14 ± 0.05) ps relative to the initial photoexcitation. bris.ac.ukresearchgate.netosti.gov

Following the initial ring-opening, the resulting biradical intermediate species fragments further through competing channels within approximately (1.2 ± 0.2) picoseconds. bris.ac.ukresearchgate.netarxiv.org The primary dissociation pathways observed are:

The C3 channel: producing cyclopropane (B1198618) and carbon monoxide (CO). nih.govaip.org

The C2 channel: producing ethene and ketene (B1206846). nih.govaip.org

Experimental results indicate that these two channels account for about 80% of the photoproducts, with the C3 channel being dominant over the C2 channel at a ratio of approximately 5:3. nih.govaip.org The remaining 20% of products are believed to be ring-opened structures that have not fully dissociated. nih.govaip.org Interestingly, the dissociation process in the C2 channel appears to be faster than that in the C3 channel. nih.govaip.org These ultrafast experiments provide crucial benchmarks for theoretical models and non-adiabatic dynamics simulations that seek to predict and explain photochemical reactions. nih.govaip.orgarxiv.org

The table below summarizes the key kinetic events and their associated timescales as observed in MeV-UED studies of cyclobutanone.

| Observed Process | Description | Time Constant / Delay | Citations |

| S₂ State Depopulation | Decay from the initially photoexcited S₂ Rydberg state to the S₁ state. | (0.29 ± 0.2) ps | bris.ac.ukarxiv.orgresearchgate.net |

| Excited State Lifetime | An alternative measurement of the S₂ state lifetime. | ~230 fs | nih.govaip.orgresearchgate.net |

| Onset of Structural Changes | Appearance of ring-opened structures following excitation. | (0.14 ± 0.05) ps | arxiv.orgresearchgate.netosti.gov |

| Biradical Fragmentation | Further reaction of the ring-opened biradical into final products. | (1.2 ± 0.2) ps | bris.ac.ukresearchgate.netarxiv.org |

Future Directions and Emerging Research Avenues in Fluorinated Cyclobutanone Chemistry

Development of Novel and Sustainable Catalytic Systems

The development of environmentally benign and efficient catalytic systems is a paramount goal in modern organic synthesis. For fluorinated cyclobutanones, this involves creating catalysts that are not only highly effective but also recyclable and operate under mild conditions.

One promising avenue is the use of solid catalysts, such as zeolites. These microporous aluminosilicates can be tailored to possess specific acidic or basic properties, making them suitable for a range of organic transformations. researchgate.net Their solid nature facilitates easy separation from the reaction mixture, allowing for catalyst recycling and continuous flow processes, which are key tenets of green chemistry. researchgate.netresearchgate.net While direct applications to 3-(4-fluorophenyl)cyclobutanone are still emerging, the principles of zeolite catalysis in related conversions, such as biomass transformation, offer a blueprint for future research. researchgate.net

Another sustainable approach involves the use of fluorous catalysts. These are catalysts bearing fluorinated ponytails, which allows for their selective extraction and recycling using fluorous solvents. researchgate.net This strategy has been successfully applied in various reactions and could be adapted for the synthesis and functionalization of fluorinated cyclobutanones, reducing catalyst waste and cost. researchgate.net

Recent research has also demonstrated the direct catalytic synthesis of functionalized cyclobutanone (B123998) derivatives. For instance, a copper(II) triflate/triisopropylsilyl chloride-promoted three-component Mannich-type reaction has been developed for the synthesis of β-acylamino cyclobutanones. rsc.org This method is notable for its efficiency and for proceeding under solvent-free conditions, further highlighting the trend towards more sustainable synthetic protocols. rsc.org

Future efforts in this area will likely focus on combining these strategies, for example, by immobilizing highly active homogeneous catalysts onto solid supports to create robust and recyclable catalytic systems for the production and transformation of fluorinated cyclobutanones.

Exploration of Undiscovered Reactivity Modes for Fluorinated Cyclobutanones

The strained four-membered ring of cyclobutanones, combined with the electronic influence of the fluorine atom, suggests a rich and potentially underexplored reactivity profile for molecules like this compound.

Computational studies are becoming increasingly vital in predicting and understanding the reactivity of complex molecules. nih.govnih.gov Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and predict the feasibility of new transformations. nih.govnih.gov For fluorinated cyclobutanones, computational chemistry can help to understand how the fluorine substituent influences the stability of intermediates and transition states in potential reactions, guiding experimental efforts towards the discovery of novel reactivity. For example, theoretical studies on related fluorinated compounds have shown that fluorination can, in some cases, increase reactivity by weakening adjacent bonds. nih.gov

One area of interest is the exploration of novel ring-opening and cycloaddition reactions. While cyclobutanones are known to undergo various cycloaddition reactions, the presence of a fluorophenyl group may alter the chemo- and regioselectivity of these transformations. nih.govlibretexts.orglibretexts.org For instance, furan-fused cyclobutanones have been used as C4 synthons in catalytic [4+2]- and [4+4]-cycloadditions. nih.gov Similar strategies could be envisioned for this compound, potentially leading to the synthesis of complex polycyclic structures.

Furthermore, the development of new methods for the fluorinative ring-opening of cyclopropanes to yield 1,3-difluoro compounds suggests that similar transformations could be developed for cyclobutanones, providing access to novel fluorinated acyclic products. rsc.org The unique electronic properties conferred by the fluorine atom make this compound an intriguing substrate for such explorations. nih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

ML algorithms can be trained on large datasets of chemical reactions to predict outcomes such as yield and selectivity. ucla.edu For instance, supervised ML models have been successfully used to predict reaction yields in cross-coupling reactions by representing molecules with DFT-derived physical features. ucla.edu This approach could be applied to reactions involving this compound to accelerate the discovery of optimal reaction conditions.

A significant challenge in fluorination chemistry is predicting the reactivity of different fluorinating agents. rsc.org Machine learning offers a powerful tool to address this, with neural network algorithms capable of predicting the fluorination strength of various reagents based on simple molecular descriptors. rsc.org This can guide the selection of the most appropriate reagent for a given transformation involving a fluorinated cyclobutanone.

The table below illustrates a conceptual application of how machine learning could be used to predict the yield of a hypothetical reaction involving this compound based on various parameters.

| Catalyst | Ligand | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Pd(OAc)2 | SPhos | 80 | 12 | 85 |

| NiCl2(dppp) | dppp | 60 | 24 | 72 |

| CuI | IPr | 100 | 8 | 91 |

| Rh(cod)2BF4 | (R)-BINAP | 50 | 18 | 78 |

This table is for illustrative purposes only and does not represent actual experimental data.

Advancements in Asymmetric Synthesis Towards Complex Fluorinated Cyclobutanone Architectures

The development of asymmetric methods to control the stereochemistry of fluorinated cyclobutanones is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure.

A powerful strategy for the asymmetric synthesis of functionalized cyclobutanones is the enantioselective desymmetrization of prochiral cyclobutanones. nih.gov This can be achieved through various catalytic methods, including organocatalysis and transition-metal catalysis. nih.gov For a substrate like 3-phenylcyclobutanone (B1345705), which is structurally similar to this compound, enantioselective deprotonation using a chiral lithium amide has been shown to produce enantioenriched silyl (B83357) enol ethers that can be further functionalized. nih.gov

Another approach is the catalytic asymmetric synthesis of cyclobutylboronates through the desymmetrization of meso-cyclobutenes using a chiral copper(I) complex. nih.gov This method provides access to a variety of chiral cyclobutanes with high diastereo- and enantiocontrol. nih.gov Such strategies could be adapted for the synthesis of enantioenriched 3-(4-fluorophenyl)cyclobutylboronates, which would be versatile intermediates for further synthetic transformations.

Ring-expansion reactions of cyclopropanone (B1606653) surrogates with ylides have also emerged as a stereospecific route to optically active 2,3-disubstituted cyclobutanones. acs.org This methodology allows for the controlled formation of either cis or trans diastereomers. acs.org

The following table provides examples of catalyst systems used in the asymmetric synthesis of chiral cyclobutane (B1203170) derivatives, which could be applicable to the synthesis of complex fluorinated cyclobutanone architectures.

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Chiral Lithium Amide | Enantioselective Deprotonation | Chiral Silyl Enol Ether | 96:4 er |

| Proline-based Organocatalyst | Aldol (B89426) Reaction | Chiral Aldol Adduct | High |

| Chiral Copper(I) Complex | Desymmetrization of Cyclobutene | Chiral Cyclobutylboronate | High |

| Co(II)-based Metalloradical | Asymmetric 1,4-C-H Alkylation | Chiral Cyclobutanone | High |

This table is a summary of findings from the literature and illustrates the potential of these methods. nih.govorganic-chemistry.org

Future advancements in this field will likely involve the development of even more selective and versatile catalytic systems, enabling the synthesis of a wide array of complex, enantioenriched fluorinated cyclobutanone architectures for applications in drug discovery and materials science.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for para-fluorophenyl groups).

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+Na]+ = 360.1570) with <2 ppm error .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves byproducts.

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

Contradictions between NMR, IR, or MS data often arise from:

- Tautomerism : Keto-enol equilibria in cyclobutanone derivatives alter NMR shifts.

- Solvent effects : Polar solvents (e.g., DMSO) induce hydrogen bonding, shifting ¹H NMR peaks.

Resolution : - Use variable-temperature NMR to identify dynamic equilibria.

- Cross-validate with computational chemistry (DFT calculations for predicted shifts) .

What computational methods predict the electronic effects of the 4-fluorophenyl group on cyclobutanone reactivity?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

- Electrostatic potential maps : Highlight electron-deficient regions at the carbonyl group due to fluorine’s inductive effect.

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with nucleophilic attack susceptibility .

- QTAIM analysis : Quantifies bond critical points between fluorine and the aromatic ring.

What mechanistic insights explain regioselectivity in cyclobutanone functionalization reactions?

Advanced Research Question

Regioselectivity in photoredox reactions is governed by:

- Radical stability : Benzyl radicals from 4-fluorostyrene stabilize via conjugation with the fluorophenyl ring.

- Steric effects : Cyclobutanone’s strained ring favors axial attack.

- Solvent coordination : Polar aprotic solvents stabilize transition states via dipole interactions .

How can researchers mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

Common byproducts (e.g., dimerized styrenes) are minimized by:

- Flow chemistry : Continuous reactors reduce residence time of reactive intermediates.

- Additives : Radical scavengers (e.g., TEMPO) suppress uncontrolled polymerization.

- Temperature control : Low temperatures (-20°C) slow side reactions.

What solvent systems optimize solubility and stability of this compound?

Advanced Research Question

- Non-polar solvents (e.g., hexane): Ideal for storage but limit reaction rates.

- Polar aprotic solvents (e.g., THF): Enhance solubility but risk ketone hydration.

- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolysis .

How does the fluorophenyl group influence pharmacological activity in related compounds?

Advanced Research Question

- Metabolic stability : Fluorine reduces oxidative metabolism (CYP450 inhibition) .

- Bioavailability : Enhanced lipophilicity (logP ~2.5) improves membrane permeability.

- Target binding : Fluorine’s electronegativity strengthens halogen bonds with protein residues .

What protocols ensure safe handling and disposal of fluorinated intermediates?

Basic Research Question

- PPE : Nitrile gloves, goggles, and fume hoods prevent exposure to toxic vapors.

- Waste management : Hydrofluoric acid byproducts require neutralization with calcium carbonate .

- Storage : Airtight containers under inert gas (N₂/Ar) prevent oxidation .

Notes

- Methodological Focus : Emphasis on experimental design, data validation, and advanced analytics.

- Citations : All references are peer-reviewed or authoritative (e.g., SHELX developers, PubChem, Sigma-Aldrich).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.